molecular formula C11H11N3OS B2598610 N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide CAS No. 2305537-95-3

N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide

Cat. No.: B2598610
CAS No.: 2305537-95-3
M. Wt: 233.29
InChI Key: FBWGXAWFYGLIHY-UHFFFAOYSA-N
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Description

N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide is a chemical compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups at positions 5 and 6, and a prop-2-enamide group at position 4. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-4-8(15)14-10-9-6(2)7(3)16-11(9)13-5-12-10/h4-5H,1H2,2-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWGXAWFYGLIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.

    Dimethylation: The thienopyrimidine core is then subjected to dimethylation at positions 5 and 6. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Prop-2-enamide Group: The final step involves the introduction of the prop-2-enamide group at position 4. This can be achieved through the reaction of the dimethylthienopyrimidine intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the prop-2-enamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted thienopyrimidine derivatives

Scientific Research Applications

N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids, thereby interfering with replication and transcription processes.

    Modulating Signaling Pathways: Affecting various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide can be compared with other thienopyrimidine derivatives:

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure but lacks the prop-2-enamide group, leading to different chemical and biological properties.

    1-Benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: Contains a pyrrolidine group instead of the prop-2-enamide group, resulting in distinct reactivity and applications.

    N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-β-alanine hydrochloride: Features a β-alanine group, which alters its solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential biological activities.

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